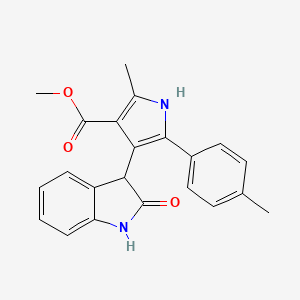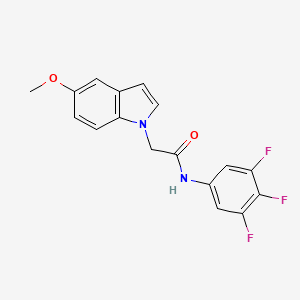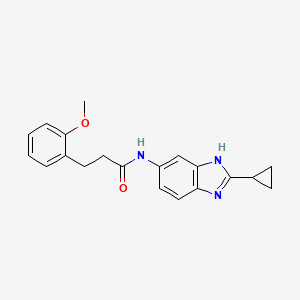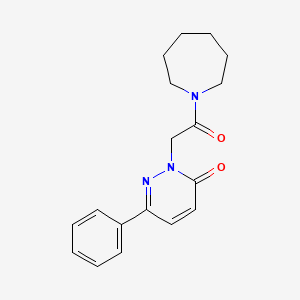
methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound contains a pyrrole ring fused with an indole ring, which is further substituted with a methyl group and a carboxylate ester. The presence of the indole moiety suggests potential biological activity due to its prevalence in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes:
Heterocyclic Synthesis: One common synthetic route involves the construction of the pyrrole and indole rings followed by their fusion. Various methods, such as Paal-Knorr or Hantzsch synthesis, can be employed for pyrrole formation. The indole ring can be synthesized via Fischer indole synthesis or other indole-forming reactions.
Substitution Reactions: The methyl and phenyl substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production:
- Unfortunately, specific industrial-scale methods for producing this compound are not widely documented. research laboratories often synthesize it for further investigations.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the indole nitrogen or the pyrrole nitrogen, leading to various oxidation states.
Reduction: Reduction of the carbonyl group (2-oxo) could yield the corresponding alcohol.
Substitution: The phenyl group can participate in substitution reactions (e.g., halogenation, nitration).
Reagents and Conditions: Common reagents include Lewis acids/bases, oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and strong acids/bases.
Major Products: The specific products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential anticancer, anti-inflammatory, or antimicrobial properties.
Biological Studies: It may serve as a fluorescent probe or ligand for biological targets.
Materials Science: Its unique structure could inspire novel materials or sensors.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors, enzymes, or proteins due to its structural complexity.
Pathways: Investigating its effects on signaling pathways (e.g., MAPK, PI3K/Akt) is crucial.
Comparison with Similar Compounds
Uniqueness: The combination of pyrrole, indole, and ester functionalities sets it apart.
Similar Compounds: Related compounds include other pyrrole-indole hybrids, such as tryptophan derivatives and natural alkaloids.
Remember, this compound’s potential lies in its intricate structure and diverse applications
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-methyl-5-(4-methylphenyl)-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O3/c1-12-8-10-14(11-9-12)20-19(17(13(2)23-20)22(26)27-3)18-15-6-4-5-7-16(15)24-21(18)25/h4-11,18,23H,1-3H3,(H,24,25) |
InChI Key |
AMTVLFQBDWJTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(N2)C)C(=O)OC)C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10983703.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B10983711.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10983716.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-5-methoxy-3-methyl-1H-indole-2-carboxamide](/img/structure/B10983720.png)
![2-(1H-benzimidazol-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B10983732.png)
![5-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]furan-2-carboxamide](/img/structure/B10983748.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B10983764.png)

![1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983768.png)

![Ethyl (2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10983786.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B10983795.png)
